4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline is a chemical compound with the molecular formula C12H10N2O4S2 It is known for its unique structure, which includes a benzodithiazole ring substituted with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline typically involves the reaction of 2-aminobenzenethiol with sulfur and nitric acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then oxidized to yield the final product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted aniline compounds.
Scientific Research Applications
4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. Its unique structure allows it to form stable complexes with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)phenyl]cyclohexanecarboxamide
- N-[4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)phenyl]-2-thiophenecarboxamide
- N-[4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)phenyl]-4-pyrimidinecarboxamide
Uniqueness
4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of both aniline and benzodithiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
452088-35-6 |
---|---|
Molecular Formula |
C12H10N2O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(1,1,3,3-tetraoxo-1λ6,3λ6,2-benzodithiazol-2-yl)aniline |
InChI |
InChI=1S/C12H10N2O4S2/c13-9-5-7-10(8-6-9)14-19(15,16)11-3-1-2-4-12(11)20(14,17)18/h1-8H,13H2 |
InChI Key |
OOYYVOZABUYGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.